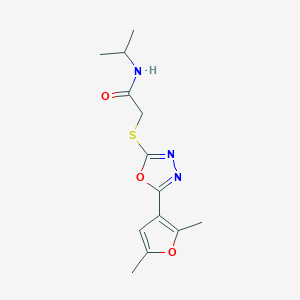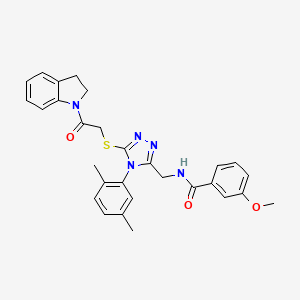![molecular formula C11H11ClN2OS B2636948 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide CAS No. 868230-72-2](/img/structure/B2636948.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides . The compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The compound can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of the compound is C11H11ClN2OS. The structure of the compound has been analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compound has been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The compound is a solid .Scientific Research Applications
Synthesis and Crystal Structure
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide derivatives have been synthesized and studied for their structural properties. For instance, N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides were synthesized and their crystal structures were determined by X-ray diffraction analysis, revealing a tetragonal system. These compounds showed moderate to excellent herbicidal activity against specific grass species (杨子辉, 陈爱羽, 胡艾希, & 叶姣, 2017).
Antibacterial and Antifungal Activities
Several derivatives of propionamide, including N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide, have been synthesized and evaluated for their antibacterial and antifungal properties. For example, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and most of them demonstrated significant antibacterial and antifungal activities (Helal et al., 2013).
Anticancer Properties
Propionamide derivatives have also been designed and synthesized for their potential anticancer activities. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide, were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Anticonvulsant Activities
Research has been conducted on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives for their anticonvulsant activities. Compounds structurally related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide were synthesized, and the derivatives with certain substituents showed promising anticonvulsant effects (Soyer et al., 2004).
Anti-Inflammatory and Analgesic Effects
Derivatives of benzothiazole, closely related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were compared with reference drugs in tests and one compound, in particular, showed more significant activity than the reference drug at a certain dosage (Kumar & Singh, 2020).
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-3-9(15)13-11-14-10-6(2)7(12)4-5-8(10)16-11/h4-5H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJLAHPBOJNKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=CC(=C2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)
![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)


![5-bromo-2-chloro-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2636874.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2636878.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)
![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)

